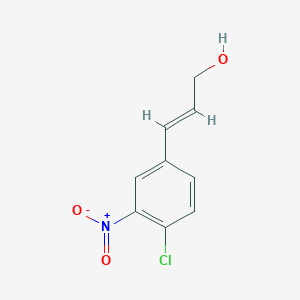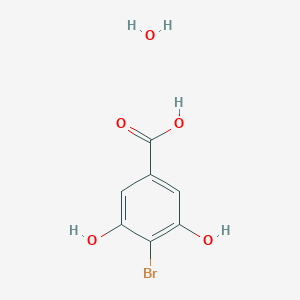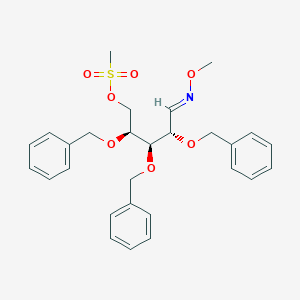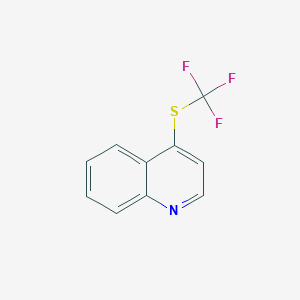
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a propenol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrobenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal.
Reduction: The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enal or (E)-3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid.
Reduction: (E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol.
Substitution: (E)-3-(4-Amino-3-nitrophenyl)prop-2-en-1-ol or (E)-3-(4-Thio-3-nitrophenyl)prop-2-en-1-ol.
Applications De Recherche Scientifique
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of dyes and pigments, contributing to the development of colorants with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group may facilitate binding to specific protein sites, enhancing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(4-Bromo-3-nitrophenyl)prop-2-en-1-ol: Similar structure but with a bromo group instead of a chloro group.
(E)-3-(4-Chloro-3-aminophenyl)prop-2-en-1-ol: Similar structure but with an amino group instead of a nitro group.
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-al: Similar structure but with an aldehyde group instead of an alcohol group.
Uniqueness
(E)-3-(4-Chloro-3-nitrophenyl)prop-2-en-1-ol is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H8ClNO3 |
|---|---|
Poids moléculaire |
213.62 g/mol |
Nom IUPAC |
(E)-3-(4-chloro-3-nitrophenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C9H8ClNO3/c10-8-4-3-7(2-1-5-12)6-9(8)11(13)14/h1-4,6,12H,5H2/b2-1+ |
Clé InChI |
FUJWOXYVUGNWGW-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/CO)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=C(C=C1C=CCO)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(2,6-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12837643.png)

![2-(((6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)thio)methyl)quinazolin-4(3H)-one](/img/structure/B12837657.png)







![Benzyl (3-(((4aR,6R,7R,8R,8aR)-7,8-dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)propyl)carbamate](/img/structure/B12837707.png)


![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)
